2-[({2-[4-(CYCLOPENTYLCARBONYL)PIPERAZINO]ETHYL}AMINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE
Description
2-[({2-[4-(Cyclopentylcarbonyl)piperazino]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound with a molecular formula of C22H35N3O3 and a molecular weight of 389.532 Da This compound is characterized by its unique structure, which includes a cyclopentylcarbonyl group attached to a piperazine ring, further connected to a cyclohexanedione moiety
Properties
IUPAC Name |
2-[2-[4-(cyclopentanecarbonyl)piperazin-1-yl]ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-21(2)13-18(25)17(19(26)14-21)15-22-7-8-23-9-11-24(12-10-23)20(27)16-5-3-4-6-16/h15-16,25H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDRWRFQHDVOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C(=O)C3CCCC3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[({2-[4-(Cyclopentylcarbonyl)piperazino]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired compound .
Chemical Reactions Analysis
2-[({2-[4-(Cyclopentylcarbonyl)piperazino]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[({2-[4-(Cyclopentylcarbonyl)piperazino]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including protein kinase inhibition.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[({2-[4-(Cyclopentylcarbonyl)piperazino]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-[({2-[4-(Cyclopentylcarbonyl)piperazino]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione can be compared with other similar compounds, such as:
2-[({2-[4-(Cyclopentylacetyl)-1-piperazinyl]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione: This compound has a similar structure but with a cyclopentylacetyl group instead of a cyclopentylcarbonyl group.
Piperazine derivatives: These compounds share the piperazine ring structure and exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
